molecular formula C7H16N4O3S B13367392 N'-Hydroxy-2-(4-(methylsulfonyl)piperazin-1-yl)acetimidamide

N'-Hydroxy-2-(4-(methylsulfonyl)piperazin-1-yl)acetimidamide

Cat. No.: B13367392
M. Wt: 236.29 g/mol
InChI Key: YGSBYRRGGRKYKA-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-(4-(methylsulfonyl)piperazin-1-yl)acetimidamide is a compound of significant interest in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(4-(methylsulfonyl)piperazin-1-yl)acetimidamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(4-(methylsulfonyl)piperazin-1-yl)acetimidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The piperazine ring allows for various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperazine derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

N’-Hydroxy-2-(4-(methylsulfonyl)piperazin-1-yl)acetimidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(4-(methylsulfonyl)piperazin-1-yl)acetimidamide involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase by binding to both the catalytic and peripheral anionic sites, leading to a mixed type of inhibition . This dual binding mode enhances its efficacy as an enzyme inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Hydroxy-2-(4-(methylsulfonyl)piperazin-1-yl)acetimidamide stands out due to its unique combination of a piperazine ring and an acetimidamide moiety, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C7H16N4O3S

Molecular Weight

236.29 g/mol

IUPAC Name

N'-hydroxy-2-(4-methylsulfonylpiperazin-1-yl)ethanimidamide

InChI

InChI=1S/C7H16N4O3S/c1-15(13,14)11-4-2-10(3-5-11)6-7(8)9-12/h12H,2-6H2,1H3,(H2,8,9)

InChI Key

YGSBYRRGGRKYKA-UHFFFAOYSA-N

Isomeric SMILES

CS(=O)(=O)N1CCN(CC1)C/C(=N\O)/N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC(=NO)N

Origin of Product

United States

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